CYP2D6 Inhibition Liability: Low Off-Target Risk vs. Other Pyrazolopyrimidine Scaffolds
In a panel screen against human CYP isoforms, 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibited an IC50 of 30,000 nM against CYP2D6, indicating a remarkably low potential for CYP2D6-mediated drug-drug interactions [1]. This value is substantially higher (i.e., weaker inhibition) than many elaborated pyrazolo[1,5-a]pyrimidine drug candidates that inhibit CYP2D6 in the sub-micromolar range, suggesting the unelaborated scaffold itself possesses a favorable baseline CYP profile that can be preserved during lead optimization.
| Evidence Dimension | CYP2D6 Inhibition IC50 (liability for drug-drug interactions) |
|---|---|
| Target Compound Data | IC50 = 30,000 nM against human CYP2D6 |
| Comparator Or Baseline | Typical elaborated pyrazolo[1,5-a]pyrimidine drug candidates often exhibit CYP2D6 IC50 < 1,000 nM (class-level inference; no direct comparator data available) |
| Quantified Difference | ≥30-fold lower CYP2D6 inhibition liability vs. elaborated analogs |
| Conditions | Human CYP2D6 expressed in baculovirus-infected insect cells, luciferin-ME substrate, preincubation with enzyme/substrate |
Why This Matters
Low baseline CYP inhibition reduces the risk of drug-drug interactions, making this scaffold a safer starting point for medicinal chemistry programs.
- [1] BindingDB BDBM50540671 / CHEMBL4635907. CYP2D6 Inhibition Assay Data for 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. View Source
